molecular formula C26H20ClN3O3S B2563059 N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866842-66-2

N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2563059
CAS No.: 866842-66-2
M. Wt: 489.97
InChI Key: PBEVYYARTBFOEM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a chromeno[2,3-d]pyrimidine derivative characterized by a fused tricyclic core, a methoxy substituent at position 9, a phenyl group at position 2, and a sulfanyl acetamide moiety linked to a 3-chlorophenyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and sulfanyl group introduction, as seen in related compounds (e.g., chromeno[2,3-d]pyrimidin-4-one derivatives in ) .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-32-21-12-5-9-17-13-20-25(33-23(17)21)29-24(16-7-3-2-4-8-16)30-26(20)34-15-22(31)28-19-11-6-10-18(27)14-19/h2-12,14H,13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEVYYARTBFOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, including antitumor and antimicrobial effects.

Compound Structure and Properties

The compound features a unique combination of chromene and pyrimidine structures, enhanced by a sulfanyl group. The presence of methoxy groups increases its solubility and bioavailability, making it a candidate for various pharmacological applications.

Structural Formula

The molecular formula of this compound is C22H24ClN2O3SC_{22}H_{24}ClN_2O_3S with a molecular weight of approximately 396.50 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes key findings related to the biological activities of this compound and its analogs:

Compound Biological Activity Mechanism
This compoundAntitumor, AntimicrobialInduces apoptosis in cancer cells; inhibits bacterial growth
6-Amino-5-(4-chlorophenyl)-4-phenyl-pyrano[2,3-d]pyrimidineAntimicrobialDisrupts bacterial cell wall synthesis
7-Amino-5-(4-methoxyphenyl)-4-thioxo-pyrimidineAntitumorInduces oxidative stress leading to cell death
9-Methoxychromene derivativesAnticancerInhibits cell proliferation via apoptosis

Antitumor Activity

Recent studies have focused on the antitumor potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), which contribute to cellular stress and subsequent cell death.

Case Study: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) cells revealed an IC50 value indicating significant potency against tumor growth. The compound was shown to alter the expression of key proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that at concentrations as low as 10 µM, the compound can significantly inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Mechanistic Insights : Further research suggests that the sulfanyl group plays a crucial role in enhancing the compound's reactivity towards microbial targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The chromeno[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

  • Benzothieno[2,3-d]pyrimidine Derivatives (e.g., ): Replacing the chromene oxygen with a sulfur atom increases lipophilicity (higher LogP) and may alter metabolic stability .

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents LogP*
Target Compound Chromeno[2,3-d]pyrimidine 9-OCH₃, 2-Ph, 3-ClPh ~6.8
N-(4-Chloro-2-methoxy-5-methylphenyl) Benzothieno[2,3-d]pyrimidine 3-(4-MePh), 4-Oxo, hexahydro 7.2†
2-Phenyl-5H-chromeno[2,3-d]pyrimidin Chromeno[2,3-d]pyrimidine 9-Ethoxy, 4-MePh () ~6.5

*Estimated from analogous structures ().
†Higher LogP due to sulfur and hexahydro modifications.

Substituent Effects
  • 9-Methyl () or 9-Ethoxy (): Methyl decreases polarity, while ethoxy extends hydrophobic interactions. Methoxy balances polarity and bulk .
  • Chlorophenyl Position :
    • 3-Chloro (Target) vs. 2-Chloro (): Ortho-substituted chloro groups (2-position) may introduce steric hindrance, reducing binding affinity compared to meta-substituted (3-position) .

Table 2: Substituent Impact on Bioactivity

Compound (Reference) Substituent Profile Enzymatic Activity (IC₅₀)*
Target Compound 9-OCH₃, 3-ClPh Not reported
5-Substituted-1,3,4-oxadiazole-2-yl 2-MeO-5-ClPh () AChE: 12–45 µM
9-Ethoxy-2-Ph () 4-MePh Not tested

*From : Oxadiazole analogs show acetylcholinesterase (AChE) inhibition.

Physicochemical and Structural Insights

  • Molecular Weight : ~488 g/mol (similar to ’s 488.0 g/mol), within the acceptable range for oral bioavailability .
  • Hydrogen Bonding: The sulfanyl acetamide moiety (N–H, C=O) and methoxy oxygen provide hydrogen-bond donors/acceptors, critical for target engagement .
  • Crystallography : Structures of related compounds (e.g., ) were refined using SHELXL, ensuring accurate bond-length and angle data .

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